molecular formula C22H28N2O2 B11497448 3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one

3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one

Cat. No.: B11497448
M. Wt: 352.5 g/mol
InChI Key: KGHSSZNFQGDLCZ-ITYKCENHSA-N
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Description

3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one is a complex organic compound featuring an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

The compound 3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions such as halogens or sulfonyl chlorides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the carbonyl group can yield cyclohexanol derivatives .

Scientific Research Applications

Chemistry

In chemistry, 3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one is studied for its potential as a building block for more complex molecules and its reactivity in various organic transformations .

Biology

In biological research, indole derivatives are known for their role in cell signaling and as precursors to important biomolecules like tryptophan. The specific compound may be investigated for its potential effects on cellular processes and its interactions with biological targets .

Medicine

Medically, indole derivatives have shown promise in the treatment of various diseases, including cancer, microbial infections, and neurological disorders. The compound may be explored for its therapeutic potential in these areas .

Industry

In the industrial sector, indole derivatives are used in the synthesis of dyes, agrochemicals, and pharmaceuticals. The compound may have applications in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one likely involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The indole moiety is known to bind with high affinity to various receptors, influencing cellular signaling and metabolic processes .

Properties

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

(2E)-2-(1-hydroxypentylidene)-3-[2-(2-methyl-1H-indol-3-yl)ethylimino]cyclohexan-1-one

InChI

InChI=1S/C22H28N2O2/c1-3-4-11-20(25)22-19(10-7-12-21(22)26)23-14-13-16-15(2)24-18-9-6-5-8-17(16)18/h5-6,8-9,24-25H,3-4,7,10-14H2,1-2H3/b22-20+,23-19?

InChI Key

KGHSSZNFQGDLCZ-ITYKCENHSA-N

Isomeric SMILES

CCCC/C(=C\1/C(=NCCC2=C(NC3=CC=CC=C32)C)CCCC1=O)/O

Canonical SMILES

CCCCC(=C1C(=NCCC2=C(NC3=CC=CC=C32)C)CCCC1=O)O

solubility

14.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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